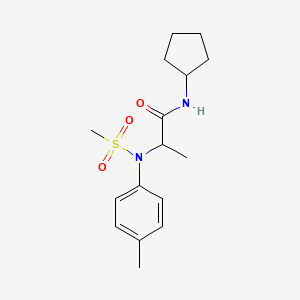![molecular formula C17H19NO5 B4164930 4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4164930.png)
4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one
Vue d'ensemble
Description
4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Warfarin, is a widely used anticoagulant drug. It was first discovered in the 1920s when it was observed that some cattle were bleeding to death after consuming moldy sweet clover hay. The compound was later isolated and found to have anticoagulant properties. Warfarin is currently used to treat a variety of conditions, including deep vein thrombosis, pulmonary embolism, and atrial fibrillation.
Mécanisme D'action
4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one works by inhibiting the production of vitamin K-dependent clotting factors in the liver. Vitamin K is required for the synthesis of clotting factors II, VII, IX, and X. 4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one interferes with the recycling of vitamin K, leading to a decrease in the production of these clotting factors. This results in a decrease in the ability of the blood to clot.
Biochemical and Physiological Effects
4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one has several biochemical and physiological effects. It prolongs the time it takes for blood to clot, which reduces the risk of thrombosis. However, it also increases the risk of bleeding, as the blood is less able to form clots. 4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one can also cause changes in the metabolism of other drugs, as it is metabolized by the cytochrome P450 system in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one has several advantages and limitations for lab experiments. It is a well-studied compound that is widely used in clinical practice, which makes it a useful tool for research. However, its mechanism of action is complex, and it can have variable effects on different individuals, which can make it difficult to interpret research findings.
Orientations Futures
There are several future directions for research on 4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one. One area of research is the development of new anticoagulant drugs that are more effective and have fewer side effects than 4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one. Another area of research is the use of 4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one in the treatment of cancer, as it has shown promise in preclinical studies. Finally, there is a need for more research on the optimal dosing of 4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one, as the current dosing regimen can be difficult to manage and can lead to complications.
Applications De Recherche Scientifique
4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one has been extensively studied in scientific research for its anticoagulant properties. It is used to prevent blood clots and reduce the risk of stroke in patients with atrial fibrillation. 4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one is also used to treat deep vein thrombosis and pulmonary embolism. In addition, 4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one has been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
Propriétés
IUPAC Name |
4-methyl-7-(1-morpholin-4-yl-1-oxopropan-2-yl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-11-9-16(19)23-15-10-13(3-4-14(11)15)22-12(2)17(20)18-5-7-21-8-6-18/h3-4,9-10,12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFRMQBSLJAQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4164854.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4164862.png)
![2-[(4-methylphenyl)sulfonyl]-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4164868.png)

![1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4164889.png)
![4-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4164894.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B4164899.png)
![1-[(4-chlorophenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4164907.png)
![5-[(3-carboxypropanoyl)amino]-2-chlorobenzoic acid](/img/structure/B4164909.png)
![5-(3-pyridinyl)-7-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4164917.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B4164929.png)
![3-chloro-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4164933.png)
![2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4164949.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4164957.png)